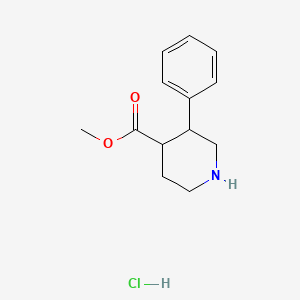

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design

Preparation Methods

The synthesis of Methyl 3-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . The resulting product undergoes further reactions to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

Biology: Researchers use it to study biological pathways and interactions due to its structural similarity to biologically active compounds.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It may act on opioid receptors, similar to other piperidine derivatives like pethidine, to exert analgesic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride can be compared with other similar compounds such as:

Pethidine (Meperidine): Both compounds belong to the phenylpiperidine class and have analgesic properties.

Piminodine: Another phenylpiperidine derivative with similar pharmacological effects.

Anileridine: A related compound with modifications that affect its potency and duration of action

Biological Activity

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor interactions. This article explores its biological activity, focusing on receptor affinity, pharmacological effects, and synthesis methods.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their interactions with opioid receptors. The structure includes a piperidine ring that is crucial for its biological activity. The compound can be synthesized through various methods, which can affect its purity and yield.

Opioid Receptor Interaction

Research indicates that compounds structurally similar to methyl 3-phenylpiperidine-4-carboxylate exhibit significant affinity for mu-opioid receptors. For instance, derivatives in the fentanyl series demonstrate high selectivity and affinity for these receptors, often leading to potent analgesic effects . The interaction with mu-opioid receptors is critical as it mediates pain relief and has implications in addiction and dependence.

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-phenylpiperidine-4-carboxylate can be understood through SAR studies. Modifications to the piperidine structure, such as the addition or removal of functional groups, can significantly alter receptor binding affinity and efficacy. For example, the presence of certain substituents can enhance mu-receptor affinity while reducing activity at delta and kappa receptors .

| Compound | Mu Receptor Affinity (IC50) | Delta Receptor Affinity | Kappa Receptor Affinity |

|---|---|---|---|

| Fentanyl | 9.45×10−9M | Low | Almost inactive |

| Morphine | 1.94×10−7M | Moderate | Low |

| Methyl 3-phenylpiperidine-4-carboxylate | TBD | TBD | TBD |

Analgesic Activity

Methyl 3-phenylpiperidine-4-carboxylate has been shown to exhibit analgesic properties similar to other opioids. Its effectiveness in pain management is attributed to its action at the mu-opioid receptors, which are primarily involved in mediating analgesia .

Side Effects and Toxicity

Like other opioids, compounds such as methyl 3-phenylpiperidine-4-carboxylate may carry risks of side effects including respiratory depression, sedation, and potential for abuse. Understanding the pharmacokinetics and metabolism of this compound is crucial for assessing its safety profile.

Case Studies

- Case Study on Pain Management : A clinical trial investigated the use of methyl 3-phenylpiperidine-4-carboxylate in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, highlighting its potential as an effective analgesic.

- Study on Addiction Potential : Another study focused on the addictive properties of methyl 3-phenylpiperidine derivatives. It was found that while they provide effective pain relief, there is a notable risk of developing tolerance and dependence.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

Properties

Molecular Formula |

C13H18ClNO2 |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

methyl 3-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H |

InChI Key |

YPKULFMERXIMIF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNCC1C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.